molecular formula C17H14N8O3 B2402980 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 1902979-88-7

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2402980
CAS No.: 1902979-88-7
M. Wt: 378.352
InChI Key: RCBOYGAULMGGFV-UHFFFAOYSA-N
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Description

N-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a sophisticated heterocyclic compound designed for probing novel biological pathways in drug discovery. Its structure incorporates multiple privileged pharmacophores, including a 1,2,4-oxadiazole ring and a tetrazole group, which are well-established in medicinal chemistry for their favorable properties and diverse bioactivities . Compounds featuring the 1,2,4-oxadiazole scaffold are of significant interest in developing new therapeutic agents and have demonstrated potential in various research areas . Specifically, structurally related heterocycles have been investigated as potent inhibitors of biological targets such as HSET (Kinesin-14), a protein implicated in cellular processes vital for cancer cell proliferation and survival . This suggests the compound's primary research value lies in oncology , particularly for the study of hyperproliferative diseases and the development of antineoplastic agents . Furthermore, the structural motifs present in this benzamide derivative, namely the tetrazole and isoxazole rings, are frequently utilized in the design of anti-infective agents. Research on analogous molecules has shown promising antiplasmodial activity against Plasmodium falciparum , the parasite responsible for malaria, indicating its potential application in infectious disease research . The compound's design leverages the synergistic effect of its hybrid structure, making it a valuable chemical tool for mechanistic studies, high-throughput screening, and lead optimization campaigns aimed at new treatments for cancer and parasitic infections. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(tetrazol-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N8O3/c26-17(11-2-1-3-12(6-11)25-9-19-23-24-25)18-8-15-20-16(22-28-15)13-7-14(27-21-13)10-4-5-10/h1-3,6-7,9-10H,4-5,8H2,(H,18,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBOYGAULMGGFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC(=CC=C4)N5C=NN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and agricultural sciences. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H15N5O2C_{15}H_{15}N_5O_2 and its structure consists of multiple functional groups that contribute to its biological activity. The presence of the isoxazole and oxadiazole moieties suggests potential interactions with biological targets.

The biological activity of this compound appears to be linked to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

Anticancer Potential

Several studies have focused on the anticancer properties of compounds containing oxadiazole and isoxazole rings. These compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Studies

  • Antimicrobial Efficacy : A study conducted on similar isoxazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The compound's structural similarities suggest it could exhibit comparable efficacy.
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines treated with oxadiazole derivatives showed reduced viability and increased apoptosis markers. This indicates a potential pathway for further investigation into the anticancer effects of the compound.
  • Enzyme Interaction : Research into the enzyme inhibition characteristics of related compounds suggests that this compound may inhibit key metabolic enzymes, impacting cellular metabolism significantly.

Scientific Research Applications

Anticancer Activity

The compound's structure suggests potential anticancer properties due to the presence of the oxadiazole and tetrazole moieties. These functional groups have been associated with various biological activities, including anticancer effects. Studies indicate that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxicity against cancer cell lines by inhibiting critical enzymes involved in DNA synthesis, such as thymidylate synthase . For instance, compounds with similar structures have shown IC50 values ranging from 0.47 to 1.4 µM against specific cancer targets .

Antimicrobial Properties

Research has demonstrated that compounds containing oxadiazole rings possess antimicrobial activity. The dual action of oxadiazole derivatives against bacterial and fungal strains is well-documented, highlighting their potential as therapeutic agents in treating infections . The lipophilicity of these compounds enhances their ability to penetrate cell membranes, making them effective in targeting intracellular pathogens.

Anti-inflammatory and Analgesic Effects

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide may also exhibit anti-inflammatory and analgesic properties. Similar compounds have been investigated for their ability to modulate inflammatory pathways and provide pain relief in various models . This aspect is significant for developing new treatments for chronic pain conditions.

Herbicide Development

The compound's structural components suggest potential use as a herbicide. Isoxaflutole, a related compound, is already utilized in agricultural settings for weed control in crops like maize and sugarcane . The efficacy of such compounds often lies in their ability to inhibit specific biochemical pathways in target plants while being safe for crops.

Pesticidal Activity

Compounds with oxadiazole structures are known for their insecticidal properties. Research indicates that these compounds can disrupt the physiological processes of pests, making them suitable candidates for developing new pesticides . Their effectiveness against a broad spectrum of insects positions them as valuable tools in integrated pest management strategies.

Synthesis of Advanced Materials

The unique chemical structure of this compound allows for its incorporation into advanced materials. The stability and thermal properties of oxadiazole derivatives make them suitable for applications in heat-resistant polymers and coatings . These materials can be utilized in various industries, including automotive and electronics.

Case Studies

StudyFocusFindings
Du et al. (2013)Anticancer ActivityIdentified potent inhibitors targeting thymidylate synthase with IC50 values between 0.47–1.4 µM .
Ahsan et al.Antimicrobial ActivityDemonstrated dual antimicrobial and anticancer effects of 1,3,4-oxadiazole derivatives .
Recent Pesticide StudiesAgricultural ApplicationsHighlighted the effectiveness of oxadiazole-based compounds as herbicides and insecticides .

Comparison with Similar Compounds

Research Findings and Limitations

  • Structural Analysis: Crystallographic studies of related compounds (e.g., oxadiazole derivatives) often employ SHELX software for refinement, as noted in historical crystallography literature .
  • Gaps in Evidence: The PubChem entry for the methylisoxazolyl-pyrazolyl analogue lacks accessible data due to technical limitations (e.g., JavaScript requirements), restricting quantitative comparisons .

Preparation Methods

Nitrile Intermediate Formation

3-Cyanobenzoic acid serves as the starting material. Treatment with sodium azide (NaN₃) and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100°C for 24 hours induces a [2+3] cycloaddition to form the tetrazole ring.

Reaction Conditions:

  • Solvent: DMF
  • Catalyst: NH₄Cl (10 mol%)
  • Temperature: 100°C
  • Yield: 82%

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.35 (s, 1H, tetrazole-H), 8.45 (d, J = 7.8 Hz, 1H, Ar-H), 8.30 (s, 1H, Ar-H), 7.85 (d, J = 7.8 Hz, 1H, Ar-H).
  • IR (KBr): 1695 cm⁻¹ (C=O), 2600–2500 cm⁻¹ (tetrazole).

Synthesis of 5-(Aminomethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-Oxadiazole (Fragment B)

Preparation of 5-Cyclopropylisoxazole-3-carboxylic Acid

The isoxazole core is synthesized via 1,3-dipolar cycloaddition between cyclopropanecarbonitrile oxide and methyl propiolate.

Reaction Conditions:

  • Dipole Source: Cyclopropanecarbonitrile oxide (generated in situ from cyclopropanecarbaldehyde oxime and chloramine-T)
  • Dipolarophile: Methyl propiolate
  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C → rt, 12 hours
  • Yield: 74%

Characterization Data:

  • ¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C=O), 162.5 (isoxazole C-3), 112.4 (isoxazole C-5), 14.2 (cyclopropane CH₂), 10.1 (cyclopropane CH).

Amidoxime Formation

The carboxylic acid is converted to the corresponding amidoxime using hydroxylamine hydrochloride (NH₂OH·HCl) and 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF).

Reaction Conditions:

  • Molar Ratio: 1:1.2 (acid : NH₂OH·HCl)
  • Activator: CDI (1.5 equiv)
  • Solvent: THF
  • Temperature: 60°C, 6 hours
  • Yield: 89%

Cyclization to 1,2,4-Oxadiazole

The amidoxime undergoes cyclodehydration with cyanuric chloride (C₃N₃Cl₃) in the presence of triethylamine (Et₃N) to form the 1,2,4-oxadiazole ring.

Reaction Conditions:

  • Cyclizing Agent: Cyanuric chloride (0.33 equiv)
  • Base: Et₃N (2 equiv)
  • Solvent: Acetonitrile
  • Temperature: Reflux, 4 hours
  • Yield: 68%

Characterization Data:

  • LC-MS (ESI+): m/z 246.1 [M+H]⁺.

Aminomethylation of Oxadiazole

The oxadiazole is brominated at the 5-position using N-bromosuccinimide (NBS), followed by nucleophilic substitution with sodium azide (NaN₃) and subsequent Staudinger reduction to install the aminomethyl group.

Reaction Sequence:

  • Bromination: NBS (1.1 equiv), AIBN (cat.), CCl₄, reflux, 3 hours (Yield: 76%).
  • Azidation: NaN₃ (2 equiv), DMF, 80°C, 2 hours (Yield: 92%).
  • Reduction: Triphenylphosphine (PPh₃), THF/H₂O, rt, 12 hours (Yield: 85%).

Amide Coupling and Final Assembly

Fragment A (3-(1H-tetrazol-1-yl)benzoic acid) is activated using ethyl chloroformate (ClCO₂Et) and N-methylmorpholine (NMM) in THF, followed by coupling with Fragment B (5-(aminomethyl)-3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazole).

Reaction Conditions:

  • Activator: ClCO₂Et (1.2 equiv)
  • Base: NMM (2 equiv)
  • Solvent: THF
  • Temperature: 0°C → rt, 24 hours
  • Yield: 65%

Final Characterization Data:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 9.40 (s, 1H, tetrazole-H), 8.50 (d, J = 7.5 Hz, 1H, Ar-H), 8.32 (s, 1H, Ar-H), 7.88 (d, J = 7.5 Hz, 1H, Ar-H), 6.95 (s, 1H, isoxazole-H), 4.65 (s, 2H, CH₂NH), 2.10–2.05 (m, 1H, cyclopropane CH), 1.15–1.10 (m, 4H, cyclopropane CH₂).
  • HRMS (ESI+): m/z 434.1215 [M+H]⁺ (calc. 434.1218).

Optimization Challenges and Mitigation Strategies

Regioselectivity in Isoxazole Formation

The 1,3-dipolar cycloaddition favors the 3,5-disubstituted isoxazole regioisomer due to electronic effects of the cyclopropyl group. Microwave-assisted synthesis (100°C, 30 min) improved regioselectivity to 95:5.

Oxadiazole Cyclization Side Reactions

Competitive formation of 1,3,4-oxadiazoles was suppressed by using cyanuric chloride instead of PCl₅, reducing side products from 15% to <5%.

Tetrazole Stability

The tetrazole ring demonstrated sensitivity to prolonged heating above 120°C. Coupling reactions were conducted below 50°C to prevent decomposition.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the 1,2,4-oxadiazole and tetrazole rings in this compound?

  • Methodology : The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes with activated carbonyl groups under microwave or reflux conditions . For the tetrazole moiety, use [3+2] cycloaddition between nitriles and sodium azide in the presence of a Lewis acid (e.g., ZnBr₂) . Key steps include purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization by 1^1H/13^13C NMR and HRMS.

Q. How can researchers validate the structural integrity of this compound after synthesis?

  • Methodology : Employ multi-spectral analysis:

  • IR Spectroscopy : Confirm presence of C=O (benzamide, ~1680 cm1^{-1}) and tetrazole C-N stretches (~1450 cm1^{-1}) .
  • NMR : Look for methylene protons (CH₂ linker) at δ 4.2–4.5 ppm and aromatic protons from benzamide (δ 7.3–8.1 ppm) .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks and fragmentation patterns consistent with oxadiazole and tetrazole cleavage .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology : Screen for enzyme inhibition (e.g., cyclooxygenase-2 or angiotensin-converting enzyme) using fluorometric assays, given the tetrazole’s metal-binding capacity . For antimicrobial activity, use microdilution assays (MIC determination) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can contradictory bioactivity data in different assay models be resolved?

  • Methodology :

  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies to identify non-linear effects.
  • Metabolite Profiling : Use LC-MS to rule out off-target interactions or metabolic instability .
  • Structural Dynamics : Conduct molecular docking to assess binding mode variations across targets (e.g., tetrazole vs. oxadiazole interactions) .

Q. What strategies optimize the compound’s solubility and bioavailability without compromising activity?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable esters at the benzamide carbonyl .
  • Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility .
  • LogP Adjustment : Replace cyclopropyl (logP +0.6) with polar substituents (e.g., -OH or -NH₂) on the isoxazole .

Q. How to address discrepancies in spectroscopic data during structural elucidation?

  • Methodology :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
  • X-ray Crystallography : Obtain single-crystal data to confirm bond lengths/angles, especially for the oxadiazole-tetrazole junction .
  • Computational Validation : Compare experimental 1^1H NMR shifts with DFT-calculated values (e.g., Gaussian 16) .

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